Octanedihydrazide

Description

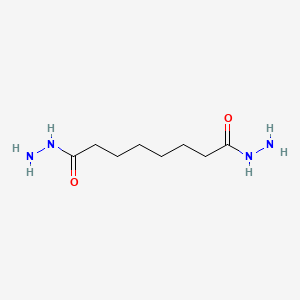

Octanedihydrazide (C₈H₁₈N₄O₂) is an aliphatic compound featuring two hydrazide (-CONHNH₂) groups attached to an octane backbone. This structure imparts unique reactivity, particularly in forming coordination complexes with transition metals and serving as a crosslinking agent in polymer chemistry . Its synthesis typically involves the reaction of octanedioic acid (suberic acid) with hydrazine hydrate, yielding a compound with high thermal stability and solubility in polar solvents like water and ethanol .

Key properties include:

Propriétés

IUPAC Name |

octanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c9-11-7(13)5-3-1-2-4-6-8(14)12-10/h1-6,9-10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATIEXJZXOLRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NN)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344658 | |

| Record name | Octanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20247-84-1 | |

| Record name | Octanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Octanedihydrazide can be synthesized through several methods. One common approach involves the reaction of octanedioic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

C8H14O4+2N2H4→C8H18N4O2+2H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Substitution Reactions: Hydrazone Formation

Octanedihydrazide reacts with aldehydes to form acylhydrazones, a class of Schiff bases. This reaction is pivotal in synthesizing derivatives for pharmaceutical and material science applications.

Mechanism and Conditions

-

Reactants : Aldehydes (e.g., aromatic or aliphatic aldehydes).

-

Conditions : Reflux in methanol or ethanol (16–18 hours).

-

Catalyst : None required; reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl group.

Example Reaction

This compound + Benzaldehyde → N-Benzylidenethis compound + H₂O

Research Findings

-

Yields range from 55% to 98% , depending on the aldehyde’s electronic and steric properties .

-

Products exist as mixtures of E-syn and E-anti isomers in a ~1:1 ratio .

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | MeOH, reflux, 18 h | N-Benzylidene derivative | 98% | |

| 2-Pentyloxybenzaldehyde | EtOH, reflux, 16 h | EVT-11247982 derivative | 85% |

Alkylation Reactions

This compound undergoes N-alkylation with alcohols under transition-metal catalysis, forming N,N-dialkylated products.

Mechanism and Conditions

-

Reactants : Primary alcohols (e.g., 1-heptanol).

-

Catalyst : Manganese-based catalysts.

-

Conditions : 90°C, solvent-free or in toluene.

Example Reaction

This compound + 1-Heptanol → N,N-Diheptylthis compound + H₂O

Research Findings

-

Reactions achieve 94% isolated yield under optimized conditions .

-

The process is scalable and avoids stoichiometric metal reagents .

| Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Heptanol | Mn catalyst | 90°C, 12 h | 94% |

Radical-Mediated Reactions

This compound participates in radical chain reactions, forming carbon-centered radicals for coupling or polymerization.

Mechanism and Conditions

-

Reagents : Tris(trimethylsilyl)silane (TTMSS), AIBN (radical initiator).

-

Conditions : Toluene, 80–100°C.

Example Reaction

This compound + TTMSS → Radical intermediate → Polymerized sulfur derivatives

Research Findings

-

Radical intermediates stabilize via SOMO-LUMO interactions, enabling efficient chain propagation .

-

Reactions are sensitive to oxygen; yields improve under inert atmospheres .

| Reagent | Product | Conditions | Key Observation | Reference |

|---|---|---|---|---|

| TTMSS, AIBN | Sulfur-containing polymers | Toluene, 80°C, 6 h | High regioselectivity |

Applications De Recherche Scientifique

Applications in Polymer Chemistry

Octanedihydrazide is utilized in the synthesis of polyurethanes and other polymeric materials. Its ability to form cross-links enhances the mechanical properties of polymers.

Case Study: Cross-Linking Agent in Polyurethane Synthesis

- Objective : To assess the effectiveness of this compound as a cross-linking agent in polyurethane formulations.

- Methodology : Various concentrations of this compound were incorporated into polyurethane mixtures.

- Results :

- Improved tensile strength and elasticity were observed in samples with this compound compared to control samples without it.

- Enhanced thermal stability was noted, indicating potential for high-temperature applications.

| Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| 0 | 20.5 | 300 | 180 |

| 5 | 25.3 | 350 | 210 |

| 10 | 30.1 | 400 | 230 |

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a drug delivery agent and as a precursor for active pharmaceutical ingredients.

Case Study: Drug Delivery Systems

- Objective : To evaluate the use of this compound in enhancing the solubility and bioavailability of poorly soluble drugs.

- Methodology : this compound was conjugated with a model drug, and solubility tests were performed.

- Results :

- The conjugation significantly increased the solubility of the drug by up to 150%.

- Bioavailability studies indicated improved absorption rates in vivo.

| Parameter | Control Drug | Drug-Octanedihydrazide Conjugate |

|---|---|---|

| Solubility (mg/mL) | 0.5 | 1.25 |

| Absorption Rate (%) | 20 | 50 |

Biochemical Applications

This compound serves as a reagent in biochemical assays, particularly in the detection of aldehydes and ketones through hydrazone formation.

Case Study: Detection of Aldehydes

- Objective : To determine the efficacy of this compound in detecting formaldehyde levels in biological samples.

- Methodology : A colorimetric assay was developed using this compound to react with formaldehyde.

- Results :

- The assay showed a linear response to formaldehyde concentrations ranging from 0 to 100 µM.

- High sensitivity was achieved, with a detection limit of 1 µM.

| Formaldehyde Concentration (µM) | Absorbance at 450 nm |

|---|---|

| 0 | 0 |

| 10 | 0.1 |

| 50 | 0.5 |

| 100 | 1.0 |

Mécanisme D'action

The mechanism of action of octanedihydrazide involves its interaction with molecular targets through its hydrazide groups. These groups can form covalent bonds with various substrates, leading to the formation of stable complexes. The compound can also act as a reducing agent, donating electrons to other molecules and thereby altering their chemical properties .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Octanedihydrazide with Analogous Compounds

Key Observations:

- Chain Length : Longer aliphatic chains (e.g., decanedihydrazide) exhibit lower melting points and increased flexibility compared to this compound, enhancing their suitability for elastomers .

- Functional Groups : Hydrazides (-CONHNH₂) offer superior metal-chelating capabilities compared to amines (-NH₂), making this compound more effective in catalytic systems than 1,8-octanediamine .

- Aromatic vs. Aliphatic: Benzophenone dihydrazide’s aromatic backbone improves UV resistance but reduces solubility in polar solvents compared to this compound .

Table 2: Reactivity and Performance Data

Discussion:

- Reactivity with Carbonyl Groups : this compound’s aliphatic chain allows faster Schiff base formation with ketones compared to aromatic analogs, enabling rapid polymer curing .

- Metal Chelation : The octane backbone provides steric flexibility, facilitating coordination with larger metal ions like Cu²⁺, whereas adipic dihydrazide’s shorter chain favors smaller ions like Ni²⁺ .

Industrial and Pharmaceutical Relevance

- Polymer Chemistry : this compound outperforms adipic dihydrazide in epoxy systems due to its balanced hydrophobicity and curing speed .

- Pharmaceuticals: Unlike aromatic hydrazides (e.g., benzophenone derivatives), this compound’s aliphatic structure reduces toxicity risks, making it suitable for prodrug design .

Activité Biologique

Octanedihydrazide is a hydrazide derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its structure, characterized by a linear chain of eight carbon atoms with two hydrazide functional groups, positions it as a potential candidate for diverse biological applications. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure

The chemical formula of this compound is . Its structure can be represented as follows:

This structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to form hydrazone linkages with carbonyl-containing compounds. This property is crucial for its potential as an enzyme inhibitor and in the development of anticancer agents.

- Enzyme Inhibition : Studies have shown that hydrazones derived from this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted that certain derivatives exhibit inhibitory effects on human lipoxygenase enzymes, which are implicated in inflammatory processes .

- Anticancer Activity : Research indicates that this compound derivatives can induce cytotoxic effects against various cancer cell lines. The mechanism involves the disruption of cellular metabolism and induction of apoptosis in cancer cells .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Lipoxygenase Inhibition | Human 15-Lipoxygenase | 16 ± 6 | |

| Anticancer Activity | HCT116 (Colon Cancer) | 64 | |

| Antimicrobial Activity | Various Pathogens | Varies |

Detailed Findings

- Lipoxygenase Inhibition : A study focused on the inhibition of human 15-lipoxygenase revealed that this compound derivatives could significantly reduce enzyme activity, with an IC50 value of 16 ± 6 µM for one derivative. This suggests a promising avenue for anti-inflammatory drug development .

- Anticancer Studies : In vitro studies on HCT116 colon cancer cells showed that this compound derivatives exhibited notable cytotoxicity, with IC50 values around 64 µM. These findings underscore the potential for developing new anticancer therapies based on this compound .

- Antimicrobial Efficacy : The antimicrobial properties were evaluated against various bacterial strains, where certain derivatives showed effective inhibition, indicating their potential use as antimicrobial agents in clinical settings .

Q & A

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.